Tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a difluorobenzoyl moiety, and a pyrazolyl-pyrrolidine structure
Properties
IUPAC Name |
tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-19(2,3)28-18(27)24-9-7-12(11-24)25-10-8-15(23-25)22-17(26)16-13(20)5-4-6-14(16)21/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXVQDGYUJQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Difluorobenzoyl Group: The pyrazole intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate amine with a diester or diketone.
Final Coupling: The pyrrolidine intermediate is coupled with the pyrazole derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and difluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce difluorobenzyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with various biological targets can be studied to identify new therapeutic agents.
Medicine
Medicinal chemistry applications include the investigation of its efficacy as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific enzymes or receptors can be leveraged to design new drugs.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity, while the pyrazole and pyrrolidine rings can modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[3-(benzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[3-(trifluoromethylbenzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[3-(chlorobenzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
Uniqueness
The presence of the difluorobenzoyl group in tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
